
2-Chloro-4-(3-fluoro-4-methoxyphenyl)benzaldehyde
Übersicht
Beschreibung
2-Chloro-4-(3-fluoro-4-methoxyphenyl)benzaldehyde is a chemical compound with the molecular formula C14H10ClFO2 and a molecular weight of 264.68 . It is used in various chemical reactions and has significant applications in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with chlorine, fluorine, and methoxy groups . The exact 3D structure and conformation can be determined using techniques like X-ray crystallography .Chemical Reactions Analysis
While the specific chemical reactions involving this compound are not detailed in the available resources, similar compounds are known to participate in various organic reactions. These can include nucleophilic substitutions, condensation reactions, and others .Physical And Chemical Properties Analysis
This compound has a melting point of 116-118 °C and a predicted boiling point of 393.2±42.0 °C. Its predicted density is 1.281±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Properties
- A study on 2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde, closely related to the target compound, discusses its molecular structure, highlighting planar and parallel benzaldehyde and nitroaniline fragments linked through an ethylene bridge (Clegg et al., 1999).
Synthesis and Anti-tumor Activities
- Research on the synthesis of novel 4-Aminoquinazoline derivatives, involving compounds structurally similar to 2-Chloro-4-(3-fluoro-4-methoxyphenyl)benzaldehyde, indicated certain activities against Bcap-37 cell proliferation, suggesting potential anti-tumor applications (Li, 2015).
Copolymerization and Material Applications
- A study on novel copolymers of styrene with ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, including derivatives of the target compound, was conducted. This research provides insights into the potential material applications of such compounds in copolymerization processes (Kharas et al., 2016).
Bioconversion Potential in Fungus
- An investigation into the bioconversion potential of the fungus Bjerkandera adusta with respect to the production of novel halogenated aromatic compounds, such as chloro-fluoro-methoxybenzaldehydes, can provide insights into the biotechnological applications of compounds similar to this compound (Lauritsen & Lunding, 1998).
Biosynthetic Pathways
- Research on the biosynthetic pathways for halogenated methoxybenzaldehydes in the white rot fungus Bjerkandera adusta, including fluoro-4-methoxybenzaldehyde and its derivatives, sheds light on the metabolic processes involving similar compounds (Beck, 1997).
Fluorination Processes
- A study on the ‘Halex’ fluorination of chlorinated benzaldehydes, including compounds structurally related to the target chemical, provides valuable insights into the chemical modification processes for such compounds (Banks et al., 1990).
Wirkmechanismus
Target of Action
It’s known that benzaldehyde derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Benzaldehyde derivatives are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which can subsequently alter its interaction with its targets .
Biochemical Pathways
It’s known that benzaldehyde derivatives can participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
The properties of benzaldehyde derivatives can vary widely depending on their specific structures .
Result of Action
It’s known that benzaldehyde derivatives can have various effects depending on their specific structures and the targets they interact with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and how it interacts with its targets .
Eigenschaften
IUPAC Name |
2-chloro-4-(3-fluoro-4-methoxyphenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-18-14-5-4-10(7-13(14)16)9-2-3-11(8-17)12(15)6-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZPXCHHLRBJGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)C=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
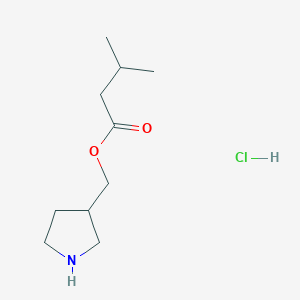
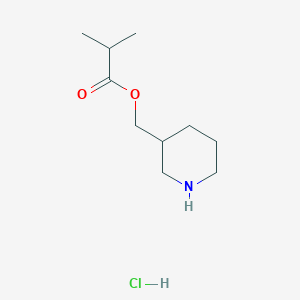
![4-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397371.png)
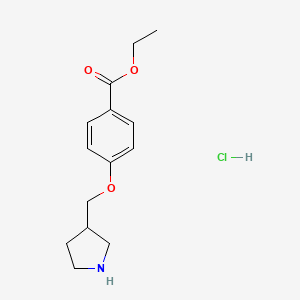
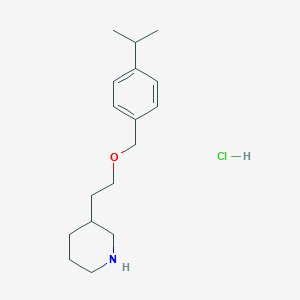
![4-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1397374.png)
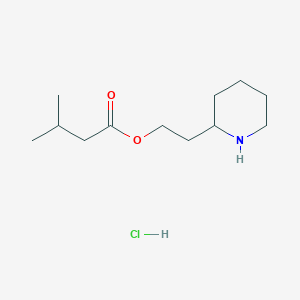
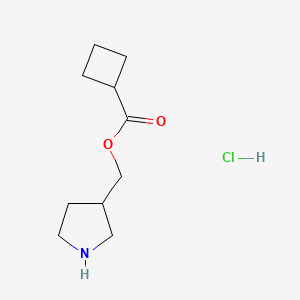
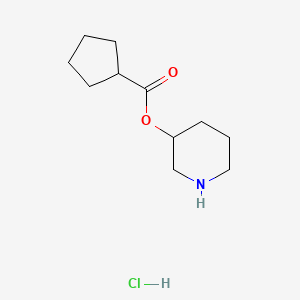
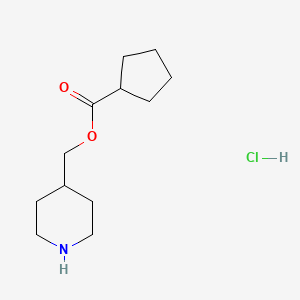

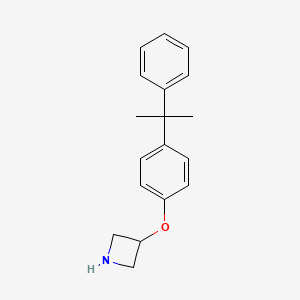
![3-([1,1'-Biphenyl]-4-ylmethoxy)azetidine](/img/structure/B1397384.png)
![2-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397385.png)
